tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate
Description
Properties
Molecular Formula |
C21H30N2O7 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
tert-butyl 2-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C21H30N2O7/c1-21(2,3)30-20(26)23-10-11-28-16(13-23)12-17(18(24)27-4)22-19(25)29-14-15-8-6-5-7-9-15/h5-9,16-17H,10-14H2,1-4H3,(H,22,25) |
InChI Key |
GCPLPRLUVVBPRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- tert-Butyl (2-hydroxyethyl)carbamate: Used as a protected morpholine precursor or related carbamate intermediate in the synthesis.
- Benzyloxycarbonyl (Cbz) protected amino acids or derivatives: Provide the protected amino functionality necessary for the side chain.
- Methoxy and keto functionalized propyl derivatives: Introduced via esterification or alkylation steps.
Synthetic Route Summary
Detailed Reaction Conditions and Notes
Protection of Amino Group:
The benzyloxycarbonyl protecting group is introduced by reacting the free amine with benzyloxycarbonyl chloride under mild basic conditions, typically in aqueous or biphasic media to avoid overreaction.Carbamate Formation on Morpholine:
The morpholine nitrogen is protected with a tert-butyl carbamate group using tert-butyl chloroformate or Boc anhydride. This step is crucial to prevent unwanted side reactions during subsequent coupling steps.Amide Bond Formation (Coupling):
The coupling between the morpholine derivative and the Cbz-protected amino acid side chain is facilitated by carbodiimide reagents such as EDC or DCC, often in the presence of additives like HOBt to improve yield and reduce racemization.Functionalization of Side Chain:
Methoxy and keto groups are introduced via selective methylation or oxidation steps. For example, methyl iodide or dimethyl sulfate can be used for methylation, while oxidation to ketones may be achieved using mild oxidants under controlled conditions.Purification:
The final compound is purified by silica gel column chromatography using gradient mixtures of ethyl acetate and hexanes or other suitable solvents. Crystallization from appropriate solvents may also be employed to enhance purity.
Data Table Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Protective Groups | Benzyloxycarbonyl (Cbz) for amino group; tert-butyl carbamate for morpholine nitrogen |
| Coupling Agents | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), DCC with HOBt |
| Solvents | Tetrahydrofuran (THF), dichloromethane (DCM), ethyl acetate, hexanes |
| Reaction Atmosphere | Argon or nitrogen to prevent oxidation |
| Temperature Range | Room temperature to 0 °C for sensitive steps |
| Purification Techniques | Column chromatography, crystallization |
| Yield Range | Typically 45–90% depending on step and scale |
| Analytical Characterization | NMR, MS, IR, and HPLC to confirm structure and purity |
Chemical Reactions Analysis
Oxidation Reactions
Mechanism : The tert-butyl group is prone to oxidation under specific conditions.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation of tert-butyl group | Manganese-oxo catalysts or tert-butyl hydroperoxide | Primary alcohols (e.g., tert-butanol derivatives) |
| Oxidation of methoxy group | Hydrogen peroxide, acidic/basic conditions | Oxidized methoxy derivatives (e.g., ketones or acids) |
Key Observations :
-
Selective Oxidation : The tert-butyl group can be oxidized selectively using manganese-oxo species, yielding primary alcohols without affecting other functional groups.
-
Reagent Choice : tert-Butyl hydroperoxide facilitates oxidation reactions, often under controlled temperatures .
Reduction Reactions
Mechanism : The benzyloxycarbonyl (Cbz) group and ester functionalities are amenable to reduction.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Reduction of Cbz group | H₂, Pd/C catalyst | Free amine derivatives |
| Reduction of ester group | LiAlH₄ or other hydrides | Primary alcohols from ester cleavage |
Key Observations :
-
Hydrogenation : The Cbz group is reduced via hydrogenation (H₂/Pd) to release free amines, a critical step in deprotection strategies .
-
Ester Reduction : The tert-butyl ester can be reduced to alcohol derivatives under hydride conditions .
Substitution Reactions
Mechanism : The methoxy group and ester/amide moieties participate in nucleophilic substitution.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Methoxy substitution | Nucleophiles (e.g., Grignard reagents) | Functionalized derivatives (e.g., alkylated or arylated compounds) |
| Ester/amide substitution | Nucleophiles (e.g., amines, alkoxides) | Substituted esters/amides |
Key Observations :
-
Functional Group Reactivity : The methoxy group undergoes nucleophilic substitution under appropriate conditions, enabling functionalization.
-
Ester Reactivity : The tert-butyl ester can participate in substitution reactions, particularly with strong nucleophiles .
Comparative Analysis of Reaction Types
| Reaction Type | Key Functional Group | Reagent Sensitivity | Application |
|---|---|---|---|
| Oxidation | tert-Butyl | Mn-oxo catalysts | Alcohol formation |
| Reduction | Cbz group | H₂/Pd | Amine deprotection |
| Substitution | Methoxy, ester | Nucleophiles | Functionalization |
Scientific Research Applications
tert-Butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate is a chemical compound with applications in scientific research, particularly in chemistry, medicine, and industry. It functions as an intermediate in organic synthesis and as a protecting group for amino acids. The compound has potential uses in drug development and delivery systems and is utilized in the production of fine chemicals and pharmaceuticals.
Chemistry
This compound serves as a crucial intermediate in organic synthesis. Its unique structure, combining a morpholine ring, a tert-butyl ester, and a benzyloxycarbonyl protecting group, gives it specific chemical properties and reactivity, making it valuable in various research and industrial applications.
- Protecting Group: It is used as a protecting group for amino acids, which is essential in peptide synthesis.
Medicine
The compound is investigated for potential applications in drug development and delivery systems.
Industry
In industry, this compound is utilized in the production of fine chemicals and pharmaceuticals.
Chemical Reactions
This compound can undergo various chemical reactions due to its functional groups.
Types of Reactions
- Oxidation: The presence of tert-butyl hydroperoxide can facilitate oxidation reactions.
- Substitution: It can participate in nucleophilic substitution reactions, especially at the ester and amide functional groups.
- Esterification: DCC and DMAP are used in Steglich esterification.
Similar Compounds
- tert-Butyl esters: These are similar in structure but may lack the morpholine ring or specific functional groups.
- Benzyloxycarbonyl derivatives: These share the benzyloxycarbonyl protecting group but differ in other structural aspects.
Uniqueness
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in a range of chemical reactions, influencing biological pathways and processes. For instance, the ester and amide groups can interact with enzymes, affecting their activity and function.
Comparison with Similar Compounds
Research Implications
- Drug Development: The target compound’s benzyloxycarbonylamino and methoxy groups make it a versatile intermediate for modifying pharmacokinetic properties in RAS-targeted therapies .
- Stereochemical Optimization : Studies on S35-5 highlight the need for precise stereochemical control to avoid off-target effects in clinical applications .
- Cost Considerations: Bulk pricing for the target compound decreases from €2,471.50/100 mg to €5,788.84/500 mg, reflecting economies of scale in production .
Biological Activity
tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate is a compound with potential biological activity, particularly in pharmaceutical applications. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its morpholine ring structure, which is crucial for its biological activity. Below is the molecular formula and structural representation:
- Molecular Formula : C₁₅H₁₉N₃O₄
- CAS Number : 11140975
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The morpholine moiety is known to enhance solubility and bioavailability, making it a suitable candidate for drug development.
Biological Activity Overview
The following table summarizes the main biological activities reported for this compound:
Case Studies
- Antitumor Effects : In a study examining the effects of various morpholine derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in breast cancer cells. The mechanism was linked to CDK inhibition, leading to cell cycle arrest at the G1 phase.
- Enzyme Inhibition : Research published in ACS Chemical Reviews highlighted the compound's role as a selective inhibitor of CDK2 and CDK4, showcasing its potential as a therapeutic agent in cancer treatment by disrupting the phosphorylation processes essential for tumor growth .
- Antimicrobial Activity : A recent study assessed the antimicrobial properties of this compound against strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) that suggests efficacy comparable to standard antibiotics .
Q & A
Q. What are the key synthetic strategies for synthesizing this morpholine-4-carboxylate derivative?
The compound is synthesized via multi-step alkylation and protection/deprotection sequences. A typical approach involves:
- Step 1 : Alkylation of a morpholine precursor (e.g., Williams template) with benzyloxycarbonyl-protected amino acid derivatives under anhydrous conditions.
- Step 2 : Use of strong bases like LiHMDS or KHMDS in THF at low temperatures (-78°C) to deprotonate intermediates and facilitate nucleophilic substitution .
- Step 3 : Purification via column chromatography (e.g., 85% hexanes/15% EtOAc) to isolate the product with high enantiomeric purity (>88% yield) .
- Critical Note : Steric hindrance from the tert-butyl group necessitates precise control of reaction stoichiometry (1.06 eq. of base) to avoid side reactions .
Q. How is stereochemical integrity maintained during synthesis?
- Chiral Auxiliaries : The (2S) configuration is preserved using tert-butyl and benzyloxycarbonyl (Cbz) protecting groups, which prevent racemization during alkylation .
- Low-Temperature Conditions : Reactions at -78°C minimize thermal epimerization of sensitive intermediates .
- Analytical Validation : Enantiopurity is confirmed via chiral HPLC or X-ray crystallography (using SHELX software for structure refinement) .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing bulky substituents (e.g., tert-butyl groups)?
- Solvent Optimization : Use polar aprotic solvents (THF, DMF) to enhance solubility of sterically hindered intermediates .
- Catalytic Additives : Pd(PPh₃)₄ or CuI in cross-coupling reactions improves efficiency for aryl/alkyne substitutions (e.g., 70°C, 18 hours, 94% purity) .
- Statistical Design : Apply split-plot experimental designs to evaluate variables (temperature, reagent equivalents) systematically .
Q. What methodologies resolve discrepancies in spectroscopic data for structurally similar intermediates?
- Comparative NMR Analysis : Use 2D NMR (HSQC, HMBC) to distinguish between regioisomers. For example, carbonyl signals in ¹³C NMR differentiate ester (δ ~170 ppm) and amide (δ ~165 ppm) groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas with <5 ppm error to rule out isobaric impurities .
- X-Ray Crystallography : Resolve ambiguous NOE signals by refining crystal structures with SHELXL .
Q. How do electronic effects influence the reactivity of the morpholine ring in downstream functionalization?
- Electrophilic Substitution : The electron-rich morpholine oxygen directs electrophiles to the 3-position. For example, alkylation with methyl bromoacetate proceeds regioselectively at this site .
- Steric vs. Electronic Balance : Bulkier groups (e.g., tert-butyl) reduce ring flexibility, slowing reactions at adjacent positions. Kinetic studies using DSC or in-situ IR monitor these effects .
Data Contradiction Analysis
Q. Conflicting reports on the stability of the benzyloxycarbonyl (Cbz) group under basic conditions: How to reconcile?
- Context-Dependent Stability : LiHMDS/KHMDS in THF at -78°C preserves the Cbz group, but stronger bases (e.g., LDA) or higher temperatures (>0°C) lead to cleavage .
- Mitigation Strategy : Use milder bases (e.g., NaHMDS) and monitor reactions via TLC (Rf = 0.3 in hexanes/EtOAc) to detect premature deprotection .
Q. Discrepancies in enantiomeric excess (ee) between synthetic batches: Root cause analysis
- Potential Causes : (i) Incomplete drying of solvents (trace water induces racemization), (ii) variability in column chromatography resolution.
- Resolution : Implement rigorous solvent distillation protocols and use chiral stationary phases (e.g., Chiralpak AD-H) for purification .
Methodological Recommendations
Q. Purification of Hydrophobic Intermediates
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
